- Palladium-catalyzed asymmetric decarboxylative allylation of azlactone enol carbonates: Fast access to enantioenriched α-allyl quaternary amino acidsEuropean Journal of Organic Chemistry, 2019, 2019(4), 732-741,
Cas no 96886-56-5 ((2R)-2-amino-2-methyl-pent-4-enoic acid)

96886-56-5 structure
Nome del prodotto:(2R)-2-amino-2-methyl-pent-4-enoic acid
Numero CAS:96886-56-5
MF:C6H11NO2
MW:129.157041788101
MDL:MFCD00153479
CID:61870
PubChem ID:329761371
(2R)-2-amino-2-methyl-pent-4-enoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- (R)-2-Amino-2-methylpent-4-enoic acid
- L-alpha-Allylalanine
- (2R)-2-amino-2-methylpent-4-enoic acid
- (R)-(+)-α-Allylalanine
- (R)-2-(2'-propylenyl) alanine
- (R)-2-amino-2-methyl-4-pentenoic acid
- 4-Pentenoic acid, 2-amino-2-methyl-, (2R)-
- alpha-methyl-D-Allylglycine
- H-alpha-All-L-Ala-OH
- (S)-2-Amino-2-methyl-4-pentenoic acid
- A-ALLYL-D-ALA
- AmbotzHAA5240
- D-A-ALLYLALANINE
- H-A-ALL-D-ALA-OH
- (2R)-2-Amino-2-methyl-4-pentenoic acid (ACI)
- 4-Pentenoic acid, 2-amino-2-methyl-, (R)- (ZCI)
- (2R)-2-Azaniumyl-2-methylpent-4-enoate
- (R)-α-Allylalanine
- (2R)-2-amino-2-methyl-pent-4-enoic acid
- PS-12444
- AB04108
- AC-060
- (R)-(+)-
- CS-0089885
- (R)-a-Allylalanine (H-D-aMeGly(All)-OH)
- MFCD00153479
- A-Allylalanine
- SCHEMBL371079
- ALPHA-ALLYL-D-ALA
- (r)-alpha-allylalanine
- 96886-56-5
- (R)-(+)-alpha-Allylalanine, >=98.0% (HPLC)
- DTXSID00441959
- A-ALLYL-L-ALA
- AKOS016843850
- LT0126
- A inverted exclamation mark-Allyl-D-Ala
-
- MDL: MFCD00153479
- Inchi: 1S/C6H11NO2/c1-3-4-6(2,7)5(8)9/h3H,1,4,7H2,2H3,(H,8,9)/t6-/m1/s1
- Chiave InChI: QMBTZYHBJFPEJB-ZCFIWIBFSA-N
- Sorrisi: O=C([C@@](C)(CC=C)N)O
Proprietà calcolate
- Massa esatta: 147.09000
- Massa monoisotopica: 129.078978594g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 9
- Conta legami ruotabili: 3
- Complessità: 133
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 63.3Ų
- XLogP3: -2.1
Proprietà sperimentali
- Colore/forma: No data avaiable
- Densità: 1.1±0.1 g/cm3
- Punto di fusione: No data available
- Punto di ebollizione: 226.2±33.0 °C at 760 mmHg
- Punto di infiammabilità: 90.6±25.4 °C
- Indice di rifrazione: 1.484
- PSA: 72.55000
- LogP: 1.00050
- Pressione di vapore: 0.0±0.9 mmHg at 25°C
(2R)-2-amino-2-methyl-pent-4-enoic acid Informazioni sulla sicurezza
-
Simbolo:
- Parola segnale:Warning
- Dichiarazione di pericolo: H315-H319-H335
- Dichiarazione di avvertimento: P261-P305+P351+P338
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- Codice categoria di pericolo: 36/37/38
- Istruzioni di sicurezza: 26
-
Identificazione dei materiali pericolosi:
- Condizioni di conservazione:2-8°C
(2R)-2-amino-2-methyl-pent-4-enoic acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y0993621-1g |
(R)-2-Amino-2-methylpent-4-enoic acid |
96886-56-5 | 95% | 1g |
$900 | 2024-08-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBA0415-500MG |
(2R)-2-amino-2-methyl-pent-4-enoic acid |
96886-56-5 | 95% | 500MG |
¥ 2,204.00 | 2023-03-16 | |
abcr | AB259179-1 g |
(R)-a-Allylalanine (>98%, >98%ee) (H-D-aMeGly(All)-OH); . |
96886-56-5 | 1g |
€892.00 | 2023-06-22 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R849782-250mg |
(R)-2-(2'-propylenyl)alanine |
96886-56-5 | >97% | 250mg |
1,188.00 | 2021-05-17 | |
Chemenu | CM100705-1g |
(R)-2-amino-2-methylpent-4-enoic acid |
96886-56-5 | 95% | 1g |
$469 | 2021-06-09 | |
Cooke Chemical | S396879-100mg |
(R)-(+)-α-Allylalanine |
96886-56-5 | ≥98.0%(HPLC) | 100mg |
RMB 990.17 | 2025-02-21 | |
TRC | A014933-250mg |
a-Me-D-Gly(Allyl)-OH |
96886-56-5 | 250mg |
$ 645.00 | 2022-06-08 | ||
eNovation Chemicals LLC | Y1044305-100mg |
(R)-2-Amino-2-methylpent-4-enoic acid |
96886-56-5 | 95% | 100mg |
$80 | 2024-06-07 | |
abcr | AB259179-1g |
(R)-a-Allylalanine (H-D-aMeGly(All)-OH); . |
96886-56-5 | 1g |
€842.20 | 2025-03-19 | ||
eNovation Chemicals LLC | Y0993621-1g |
(R)-2-amino-2-methylpent-4-enoic acid |
96886-56-5 | 95% | 1g |
$300 | 2025-02-19 |
(2R)-2-amino-2-methyl-pent-4-enoic acid Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid Solvents: Water ; 12 h, 100 °C
1.2 Reagents: Amberlite IR 120
1.2 Reagents: Amberlite IR 120
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water ; 12 h, reflux; reflux → rt
1.2 Reagents: (±)-Propylene oxide Solvents: Ethanol ; 30 min, reflux
1.2 Reagents: (±)-Propylene oxide Solvents: Ethanol ; 30 min, reflux
Riferimento
- Regiodivergent Enantioselective γ-Additions of Oxazolones to 2,3-Butadienoates Catalyzed by Phosphines: Synthesis of α,α-Disubstituted α-Amino Acids and N,O-Acetal DerivativesJournal of the American Chemical Society, 2016, 138(1), 265-271,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: 1,4-Dicyclohexyl 2,3-dihydroxy- (2R,3R)butanedioate , Tetrachlorobis(tetrahydrofuran)titanium Solvents: Tetrahydrofuran
1.2 Reagents: Lithium diisopropylamide
1.3 -
1.2 Reagents: Lithium diisopropylamide
1.3 -
Riferimento
- Study of a new asymmetric synthesis of α-amino acidsGaodeng Xuexiao Huaxue Xuebao, 2001, 22(10), 124-129,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Catalysts: (SP-4-2)-[[2,2′-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-κN)methylidyne]]bis[phe… Solvents: Toluene
Riferimento
- Chiral salen-metal complexes as novel catalysts for the asymmetric synthesis of α-amino acids under phase transfer catalysis conditionsTetrahedron, 2001, 57(13), 2491-2498,
Metodo di produzione 5
Condizioni di reazione
Riferimento
- Asymmetric alkylation catalyzed by chiral alkali metal alkoxides of TADDOL. Synthesis of α-methyl amino acidsRussian Chemical Bulletin (Translation of Izvestiya Akademii Nauk, 1999, 48(5), 917-923,
Metodo di produzione 6
Condizioni di reazione
Riferimento
- Product subclass 7: 2-aminoalkanoic acids (α-amino acids)Science of Synthesis, 2006, , 385-482,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water
Riferimento
- General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanineJournal of the Chemical Society, 1988, (1988), 305-12,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Catalysts: (SP-4-2)-[[2,2′-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-κN)methylidyne]]bis[phe… Solvents: Toluene
1.2 Reagents: Silica
1.2 Reagents: Silica
Riferimento
- The influence of imine structure, catalyst structure and reaction conditions on the enantioselectivity of the alkylation of alanine methyl ester imines catalyzed by Cu(ch-salen)Tetrahedron Letters, 2001, 42(45), 8093-8096,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Dimethylformamide ; 9 h, 20 - 25 °C
1.2 Reagents: Acetic acid
1.3 Reagents: Hydrochloric acid Solvents: Methanol , Water
1.2 Reagents: Acetic acid
1.3 Reagents: Hydrochloric acid Solvents: Methanol , Water
Riferimento
- Rapid asymmetric synthesis of amino acids via NiII complexes based on new fluorine containing chiral auxiliariesTetrahedron: Asymmetry, 2010, 21(24), 2956-2965,
Metodo di produzione 10
Condizioni di reazione
Riferimento
- Enantiospecific alkylations of alanineJournal of the Chemical Society, 1998, (1998), 257-264,
Metodo di produzione 11
Condizioni di reazione
Riferimento
- Stereoselective synthesis of α-alkyl α-amino acids. Alkylation of 3-substituted 5H,10bH-oxazolo[3,2-c][1,3]benzoxazine-2(3H),5-dionesJournal of Organic Chemistry, 1990, 55(20), 5437-9,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water
Riferimento
- Asymmetric synthesis of α-methyl amino acids via alkylation of glycine, alanine and phenylalanine in chiral nickel(II) complexesIzvestiya Akademii Nauk SSSR, 1987, (1987), 2798-804,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Hydrochloric acid , Water Solvents: Water
Riferimento
- Preparation of optically pure α-methyl-α-amino acids via alkylation of the nickel(II) Schiff base of (R,S)-alanine with (S)-2-N-(N'-benzylprolyl)aminobenzaldehydeJournal of the Chemical Society, 1985, (1985), 171-2,
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Catalysts: (4R,5R)-2,2-Dimethyl-α4,α4,α5,α5-tetraphenyl-1,3-dioxolane-4,5-dimethanol Solvents: Toluene
1.2 -
1.2 -
Riferimento
- Asymmetric PTC C-alkylation catalyzed by chiral derivatives of tartaric acid and aminophenols. Synthesis of (R)- and (S)-α-methyl amino acidsJournal of Organic Chemistry, 2000, 65(21), 7041-7048,
Metodo di produzione 15
Condizioni di reazione
Riferimento
- Asymmetric synthesis of α-substituted D-amino acids via alkylation of glycine and alanine in chiral nickel(II) complexesKhimicheskii Zhurnal Armenii, 1996, 49(1-3), 75-82,
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Catalysts: Copper, [[2,2′-[[(1R)-1-[[(phenylmethyl)thio]methyl]-1,2-ethanediyl]bis[(nitrilo… Solvents: Toluene ; 12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 5 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; 5 h, reflux
Riferimento
- New chiral CuII salen complexes as catalysts for asymmetric synthesis of α-substituted α-amino acids under phase-transfer catalysis conditionsHayastani Kimiakan Handes, 2005, 58(3), 65-73,
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Amberlyst 15 Solvents: Acetone , Water ; 16 h, pH 2 - 4, rt
1.2 Reagents: Ammonia Solvents: Water ; rt
1.2 Reagents: Ammonia Solvents: Water ; rt
Riferimento
- Stereoselective functionalisation of cis- and trans-2-ferrocenyl-3-pivaloyl-4-alkyl-1,3-oxazolidin-5-ones: asymmetric synthesis of (R)- and (S)-2-alkyl-2-aminopent-4-enoic acids and (2R,3S)-2-amino-2-methyl-3-hydroxy-3-phenylpropanoic acidOrganic & Biomolecular Chemistry, 2009, 7(3), 527-536,
Metodo di produzione 18
Condizioni di reazione
Riferimento
- Enantioselective syntheses of 2-amino-4-fluoropent-4-enoic acids. Isosteres of asparagineTetrahedron, 1999, 55(34), 10413-10424,
(2R)-2-amino-2-methyl-pent-4-enoic acid Raw materials
- L-Alanine, N-[(4-chlorophenyl)methylene]-, methyl ester
- [N(E)]-N-(Phenylmethylene)-L-alanine 1-methylethyl ester
- L-Alanine, N-[(2-hydroxyphenyl)methylene]-, phenylmethyl ester
- Alanine, N-(phenylmethylene)-, 1-methylethyl ester
- (2S,4R)-3-Benzoyl-2-(1,1-dimethylethyl)-4-methyl-4-(2-propen-1-yl)-5-oxazolidinone
- 5(4H)-Oxazolone, 2-(4-methoxyphenyl)-4-methyl-4-(2-propen-1-yl)-, (4R)-
(2R)-2-amino-2-methyl-pent-4-enoic acid Preparation Products
(2R)-2-amino-2-methyl-pent-4-enoic acid Letteratura correlata
-
Francisco Alonso,Stephen G. Davies,Almut S. Elend,Michael A. Leech,Paul M. Roberts,Andrew D. Smith,James E. Thomson Org. Biomol. Chem. 2009 7 527
96886-56-5 ((2R)-2-amino-2-methyl-pent-4-enoic acid) Prodotti correlati
- 64298-91-5(4-Pentenoic acid,2-amino-2-methyl-)
- 1806185-22-7(3-(Bromomethyl)-4-methoxy-2-(trifluoromethoxy)pyridine-6-acetonitrile)
- 1301227-81-5((S)-1,1,1-TRIFLUOROBUT-3-EN-2-AMINE HCl)
- 2137582-38-6(7-(Propane-1-sulfonyl)-7-azabicyclo[2.2.1]heptan-2-amine)
- 1315364-60-3(1-(Pyrrolidin-1-ylmethyl)cyclopropylamine dihydrochloride)
- 119906-45-5((2R)-2-amino-3-(trimethylsilyl)propanoic acid)
- 2639391-13-0(3-(1S)-1-aminopropyl-1-methyl-1H-1,2,4-triazole-5-carboxylic acid)
- 1956310-38-5(1H-pyrazolo[3,4-c]pyridinehydrochloride)
- 1912556-51-4(4-(4-(Aminomethyl)piperidine-1-carbonyl)pyridin-2(1H)-one)
- 1693895-93-0(5-methyl-1-3-(methylsulfanyl)propyl-1H-pyrazol-3-amine)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:96886-56-5)(2R)-2-amino-2-methyl-pent-4-enoic acid

Purezza:99%
Quantità:1g
Prezzo ($):236.0